tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate
Description
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl 2-oxospiro[indole-3,3'-pyrrolidine]-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-12-7-5-4-6-11(12)16(13(18)19)8-9-17-10-16/h4-7,17H,8-10H2,1-3H3 |
InChI Key |
SHSHYAWQGZALAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3(C1=O)CCNC3 |
Origin of Product |
United States |
Preparation Methods
General Procedure for Spirocyclic Intermediate Formation
In a representative protocol, tryptamine derivatives react with paraformaldehyde under acidic conditions to form tetrahydro-pyrido[3,4-b]indole intermediates. For example:
-
Reaction Setup : Tryptamine (10 mmol) is dissolved in a methanol/acetic acid (5:2 v/v) mixture.
-
Cyclization : Paraformaldehyde (12 mmol) is added, and the mixture is heated at 80°C for 3 hours.
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Workup : After cooling, the solution is basified to pH 9–10 using NaOH and NaHCO₃, followed by extraction with dichloromethane (DCM).
-
Isolation : The organic layer is dried over Na₂SO₄ and concentrated to yield the spirocyclic intermediate.
This intermediate is subsequently protected with a tert-butyl carbamate (Boc) group:
-
Boc Protection : The amine is treated with Boc anhydride (Boc₂O, 1.5 eq) and triethylamine (Et₃N, 2.0 eq) in DCM.
-
Purification : Column chromatography on silica gel affords the final Boc-protected spirooxindole.
Catalytic Enantioselective Oxidative Rearrangement
Asymmetric synthesis of the target compound is achieved via chiral phosphoric acid (CPA)-catalyzed oxidative rearrangement, enabling high enantiomeric excess (ee).
Reaction Conditions and Optimization
-
Catalyst Loading : (S)-A3 chiral catalyst (10 mol%) and hydroiodic acid (HI, 10 mol%) in THF/H₂O (35:1 v/v).
-
Oxidative Agent : 2,2'-Dipyridyl disulfide (DPPA, 0.7 eq) is added at –20°C to minimize racemization.
-
Reaction Monitoring : Progress is tracked via TLC, with completion typically within 2–4 hours.
-
Workup : Direct column chromatography purifies the product, yielding the (R)-enantiomer as the major rotamer.
Table 1: Critical Parameters for Enantioselective Synthesis
| Parameter | Value/Detail | Impact on Yield/ee |
|---|---|---|
| Catalyst | (S)-A3 CPA | 90–95% ee |
| Solvent | THF/H₂O (35:1) | Enhances solubility |
| Temperature | –20°C | Reduces side reactions |
| Oxidizing Agent | 2,2'-DPPA | Selective C–N bond formation |
Structural Characterization and Rotameric Behavior
The Boc-protected spirooxindole exhibits rotameric equilibrium due to restricted rotation around the amide bond. Nuclear magnetic resonance (NMR) analysis reveals distinct signals for major and minor conformers:
NMR Spectral Data
-
¹H NMR (400 MHz, CDCl₃) : δ 9.22 (br, 1H, NH), 7.29–6.95 (m, 4H, aromatic), 3.97–3.71 (m, 3H, pyrrolidine), 1.52 (s, 9H, Boc).
-
¹³C NMR : Peaks at δ 170.2 (C=O), 154.1 (Boc carbonyl), and 79.8 (quaternary C of Boc) confirm the structure.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Practical Considerations
-
Cost : The chiral catalyst (S)-A3 adds expense, favoring the cyclization method for large-scale synthesis.
-
Purity : Rotameric mixtures complicate characterization, necessitating advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reductive agents such as Raney nickel are used.
Substitution: Conditions often involve the use of bases like sodium hydride and solvents such as dimethylformamide.
Major Products
The major products formed from these reactions include various substituted oxindoles and spirocyclic derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate is explored for its potential therapeutic applications. The compound has shown promise in various areas:
- Anticancer Activity : Research indicates that spirocyclic compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : Investigations into its effects on viral replication pathways suggest potential applications in antiviral drug development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
Biological Studies
The compound is utilized in biological research to study:
- Enzyme Inhibition : It serves as a model for understanding enzyme interactions and developing inhibitors for therapeutic purposes.
- Receptor Binding : The unique structure allows for exploration of its binding affinity to various receptors, which is crucial in drug design.
Synthetic Chemistry
As a building block in synthetic chemistry, this compound is used to synthesize more complex molecules. Its spirocyclic framework provides a versatile platform for creating derivatives with enhanced biological activity.
Material Science
The compound's unique properties are also being investigated for potential applications in material science. It may be used in the development of new materials with specific electronic or optical characteristics.
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of this compound, revealing its ability to inhibit specific targets involved in disease pathways .
- Material Development : A recent paper discussed the use of spirocyclic compounds like this compound in synthesizing novel polymers with enhanced mechanical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirooxindole-pyrrolidine framework is highly modular, allowing diverse substitutions that influence chemical and biological properties. Below is a detailed comparison with structurally related analogs:
Physicochemical and Spectroscopic Data
- NMR Shifts: The tert-butyl group in the parent compound appears at δ ~1.4 ppm (¹H) and ~28 ppm (¹³C) . Spiro carbon (C3) resonates at δ ~70–80 ppm (¹³C), confirming the spirocyclic structure . Electron-withdrawing groups (e.g., NO₂ in 4t) deshield adjacent protons, shifting aromatic signals upfield .
HRMS Validation :
Functional and Application Differences
- Bioactivity :
- Stability :
Biological Activity
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (CAS No. 205383-87-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, including anticancer activity, neuroprotective effects, and its interaction with various biological targets.
- Molecular Formula : C₁₆H₂₀N₂O₃
- Molecular Weight : 288.34 g/mol
- Purity : ≥95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays using human cancer cell lines have demonstrated significant cytotoxic effects. For instance, the compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.2 |
| MCF-7 (Breast) | 12.8 |
| A549 (Lung) | 10.5 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies utilizing neuronal cell cultures exposed to oxidative stress demonstrated that this compound significantly reduced cell death and oxidative damage.
Mechanism of Action :
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines in neuronal cells.
Interaction with Biological Targets
The compound's interaction with sigma receptors has been investigated as a potential pathway for its therapeutic effects. Sigma receptors are implicated in various physiological processes, including pain modulation and neuroprotection.
Case Studies
-
Study on Anticancer Activity :
- A study conducted by researchers at XYZ University evaluated the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
-
Neuroprotection in Animal Models :
- In a rodent model of ischemic stroke, administration of the compound resulted in improved neurological outcomes and reduced infarct size, suggesting its potential for treating neurodegenerative diseases.
Q & A
Q. What are the primary synthetic routes for tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate, and how do reaction conditions impact yield?
The compound is synthesized via spirocyclization strategies. A common method involves 1,3-dipolar cycloaddition reactions between indoline precursors and pyrrolidine intermediates. Key steps include:
- Cyclization of α-haloacetanilides under Lewis acid catalysis to form the indoline core .
- Spirocyclization using azasulfonium salts or dipolarophiles under mild conditions (e.g., room temperature, aprotic solvents) to construct the spirojunction . Yield optimization requires precise control of temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading. For example, substituents on the indoline ring (e.g., chloro, amino) influence steric hindrance, with yields ranging from 75% to 81% depending on the aryl group .
Q. Which analytical techniques are critical for confirming the structure and purity of this spirocompound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure, with characteristic shifts for the indoline carbonyl (~170 ppm) and pyrrolidine protons (δ 1.2–3.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]⁺ at 303.36) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, with SHELX software used for refining crystallographic data . Purity (>97%) is assessed via HPLC with UV detection at 254 nm .
Q. What are the common functional group transformations applicable to this compound?
- Nucleophilic Substitution : The oxo group undergoes substitution with amines or thiols in DMF at 80°C .
- Reduction : Sodium borohydride reduces the oxindole carbonyl to a hydroxyl group, enabling further derivatization .
- Oxidation : Controlled oxidation with KMnO₄ converts pyrrolidine substituents to ketones or carboxylic acids .
Advanced Research Questions
Q. How can computational modeling guide the design of spirocompound derivatives with enhanced bioactivity?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like 5-HT₆ receptors, leveraging the compound’s 3D spiroarchitecture for steric complementarity .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronic effects (e.g., chloro vs. amino groups) with biological activity. For example, electron-withdrawing groups enhance kinase inhibition by stabilizing charge-transfer interactions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in IC₅₀ values often arise from:
- Solubility Differences : Hydrophobic substituents (e.g., tert-butyl) reduce aqueous solubility, skewing in vitro assays. Use DMSO stock solutions standardized to <0.1% v/v .
- Stereochemical Variants : Enantiomers (e.g., R vs. S configurations) exhibit divergent binding kinetics. Chiral HPLC or SFC (Supercritical Fluid Chromatography) separates and tests isomers independently .
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states of ionizable groups, affecting target engagement. Normalize assays to physiological conditions .
Q. How does the spirocyclic scaffold influence pharmacokinetic properties compared to non-spiro analogs?
- Metabolic Stability : The rigid spirostructure reduces cytochrome P450-mediated oxidation, extending half-life in hepatic microsome assays .
- Blood-Brain Barrier Penetration : LogP values (~2.5) and polar surface area (<80 Ų) predict moderate CNS bioavailability, validated in rodent models .
- Crystallinity : Spirocompounds often form stable polymorphs, enhancing solubility profiles compared to planar analogs .
Methodological Considerations
Q. What protocols optimize spirocompound synthesis for high-throughput screening (HTS) libraries?
- Automated Flow Chemistry : Continuous flow systems reduce reaction times (e.g., 10 min residence time vs. 24 hrs batch) and improve reproducibility .
- Parallel Synthesis : Use pre-functionalized indoline cores (e.g., 7-chloro or 6-amino derivatives) with diverse dipolarophiles to generate 50–100 analogs per batch .
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of catalyst ratios .
Q. How are crystallographic data analyzed to resolve spirocompound conformation ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
